N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide
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Overview
Description
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide is a complex organic compound that features a cyano group, dichlorophenyl group, pyridinyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the implementation of green chemistry principles to minimize waste and energy consumption would be beneficial.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the dichlorophenyl and pyridinyl groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and compounds with dichlorophenyl and pyridinyl groups. Examples include:
- N-(3,4-dichlorophenyl)-2-cyanoacetamide
- 2-(pyridin-3-ylmethylthio)acetamide
Uniqueness
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and dichlorophenyl groups allows for versatile synthetic applications, while the pyridinyl group enhances its potential for biological interactions.
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c17-13-4-3-12(6-14(13)18)15(7-19)21-16(22)10-23-9-11-2-1-5-20-8-11/h1-6,8,15H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUJDRMVIQLDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSCC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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